2,5-Dimethyl-2,4-hexanediol
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Overview
Description
2,5-Dimethyl-2,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylene-Acetone Method: Acetylene and acetone are condensed in the presence of potassium hydroxide in a benzene solvent.
Methylbutynol-Acetone Condensation: Methylbutynol and acetone undergo a condensation reaction in the presence of potassium isobutoxide catalyst to form 2,5-Dimethyl-2,4-hexanediol.
Industrial Production Methods: The industrial production of this compound typically involves the acetylene-acetone method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethyl-2,4-hexanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrochloric acid (HCl) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: 2,5-Dichloro-2,5-dimethylhexane.
Scientific Research Applications
2,5-Dimethyl-2,4-hexanediol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,4-hexanediol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups. These reactions include dehydration to form cyclic ethers and reactions with nitriles to yield pyrrolines. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1,1,4,4-Tetramethyl-1,4-butanediol
- 2,5-Dihydroxy-2,5-dimethylhexane
- 2,5-Dimethyl-2,5-dihydroxyhexane
- 2,5-Dimethylhexane-2,5-diol
Uniqueness: 2,5-Dimethyl-2,4-hexanediol is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form cyclic ethers and react with nitriles to produce pyrrolines sets it apart from other similar compounds .
Properties
CAS No. |
3899-89-6 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,5-dimethylhexane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(9)5-8(3,4)10/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
JANSZBDMCKVQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(C)O)O |
Origin of Product |
United States |
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